molecular formula C14H9ClS B14763184 2-(2-Chlorophenyl)benzo[b]thiophene

2-(2-Chlorophenyl)benzo[b]thiophene

Cat. No.: B14763184
M. Wt: 244.74 g/mol
InChI Key: HJYAZQDIEACAGD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes It is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another method includes the radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids using silver nitrate (AgNO3) as a catalyst . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the benzothiophene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)benzo[b]thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the chlorine substituent.

    2-Substituted Benzothiophenes: Compounds with various substituents at the 2-position, such as 2-phenylbenzothiophene.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

2-(2-Chlorophenyl)benzo[b]thiophene is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H9ClS

Molecular Weight

244.74 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-benzothiophene

InChI

InChI=1S/C14H9ClS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H

InChI Key

HJYAZQDIEACAGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

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